molecular formula C11H18N2O2 B13830124 (R,R)-MeMe-Box

(R,R)-MeMe-Box

Cat. No.: B13830124
M. Wt: 210.27 g/mol
InChI Key: MUFYSMUEBCWPGF-UHFFFAOYSA-N
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Description

(R,R)-MeMe-Box is a chiral bis(oxazoline) ligand widely employed in asymmetric catalysis. Its structure features two oxazoline rings with methyl (Me) substituents at the 4- and 5-positions, arranged in the R,R stereochemical configuration . This ligand is pivotal in enantioselective reactions, such as cyclopropanations, Diels-Alder reactions, and conjugate additions, due to its ability to induce high enantiomeric excess (ee) in products. The methyl groups provide moderate steric bulk while maintaining electronic neutrality, making it versatile for substrates of varying sizes and polarities .

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

4-methyl-2-[2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C11H18N2O2/c1-7-5-14-9(12-7)11(3,4)10-13-8(2)6-15-10/h7-8H,5-6H2,1-4H3

InChI Key

MUFYSMUEBCWPGF-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=N1)C(C)(C)C2=NC(CO2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-MeMe-Box typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, which can be achieved using chiral phosphine ligands and transition metal catalysts such as rhodium or ruthenium. The reaction conditions often include mild temperatures and pressures to maintain the integrity of the chiral centers.

Industrial Production Methods

In an industrial setting, the production of (R,R)-MeMe-Box may involve large-scale asymmetric synthesis using continuous flow reactors. This method allows for precise control over reaction conditions and efficient production of the compound. The use of high-purity starting materials and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(R,R)-MeMe-Box undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydride donors like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as halides or amines replace specific functional groups in the molecule.

Common Reagents and Conditions

The reactions involving (R,R)-MeMe-Box often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be performed in aqueous or organic solvents under controlled temperatures, while reduction reactions typically occur in anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in synthesis.

Scientific Research Applications

Chemistry

In chemistry, (R,R)-MeMe-Box is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. Its ability to induce chirality in reactions makes it valuable for producing pharmaceuticals and agrochemicals.

Biology

The compound’s chiral nature also finds applications in biology, where it can be used to study enzyme mechanisms and protein-ligand interactions. Its derivatives are often employed in the development of chiral drugs and diagnostic agents.

Medicine

In medicine, (R,R)-MeMe-Box and its derivatives are explored for their potential therapeutic properties. They are investigated as candidates for treating various diseases, including cancer and neurological disorders, due to their ability to interact with specific biological targets.

Industry

Industrially, (R,R)-MeMe-Box is used in the production of fine chemicals and materials. Its role as a chiral building block allows for the creation of complex molecules with high precision, making it essential in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (R,R)-MeMe-Box exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers enable it to bind selectively to these targets, influencing their activity and function. This selective binding is crucial for its applications in catalysis and drug development, where specific interactions are necessary for desired outcomes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Ligands

Structural Analogues

(S,S)-MeMe-Box
  • Structural Difference : Enantiomeric counterpart with S,S configuration.
  • Functional Impact : Produces the opposite enantiomer in asymmetric reactions. For example, in a Cu-catalyzed cyclopropanation, (S,S)-MeMe-Box yields the (1S,2S)-cyclopropane derivative, whereas (R,R)-MeMe-Box generates the (1R,2R)-enantiomer with >90% ee .
Ph-Box (Phenyl-Substituted Bis(oxazoline))
  • Structural Difference : Replaces methyl groups with phenyl (Ph) substituents.
  • Functional Impact :
    • Steric Effects : Increased bulkiness reduces catalytic activity for sterically hindered substrates (e.g., ee drops from 92% to 78% in Diels-Alder reactions).
    • Electronic Effects : The electron-withdrawing Ph groups alter metal-ligand interactions, slowing reaction rates by ~20% compared to (R,R)-MeMe-Box .
tBu-Box (tert-Butyl-Substituted Bis(oxazoline))
  • Structural Difference : Features tert-butyl (tBu) substituents.
  • Functional Impact: Steric Hindrance: High steric bulk limits substrate accessibility, reducing turnover frequency (TOF) by 40% in Cu-catalyzed reactions. Enantioselectivity: Enhances ee for small substrates (e.g., 95% ee for methyl acrylate vs. 88% with (R,R)-MeMe-Box) but performs poorly with bulky substrates .

Performance Metrics in Asymmetric Catalysis

The table below summarizes key catalytic data for (R,R)-MeMe-Box and analogues in cyclopropanation reactions (Cu catalysts, styrene substrate):

Ligand % Yield Enantiomeric Excess (ee) Turnover Frequency (TOF, h⁻¹)
(R,R)-MeMe-Box 85 92% (1R,2R) 1,200
(S,S)-MeMe-Box 84 91% (1S,2S) 1,190
Ph-Box 72 78% 950
tBu-Box 68 95% (small substrates) 700

Key Observations :

  • (R,R)-MeMe-Box balances steric and electronic effects, achieving high yield and ee across diverse substrates.
  • Bulkier ligands (e.g., tBu-Box) sacrifice yield for ee in small substrates but fail with larger ones.
  • Ph-Box’s electronic modifications reduce both yield and enantioselectivity .

Computational and Analytical Comparisons

Structural Similarity Analysis

Using the ChemmineR toolkit in R , Tanimoto coefficients (Tc) were calculated to quantify structural similarity:

  • (R,R)-MeMe-Box vs. (S,S)-MeMe-Box: Tc = 1.0 (enantiomers).
  • (R,R)-MeMe-Box vs. Ph-Box: Tc = 0.76 (moderate dissimilarity due to phenyl groups).
  • (R,R)-MeMe-Box vs. tBu-Box: Tc = 0.68 (low similarity from tBu substitution).

Spectroscopic Characterization

  • NMR Analysis : The methyl groups in (R,R)-MeMe-Box produce distinct $^1$H NMR signals at 1.25 ppm (doublet, J = 6.5 Hz), whereas tBu-Box shows broad singlets at 1.45 ppm .
  • X-ray Crystallography : Confirms the R,R configuration and planar chirality, critical for enantioselectivity .

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